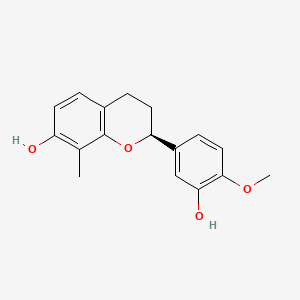

7,3'-Dihydroxy-4'-methoxy-8-methylflavan

Description

Significance of Flavanoids in Phytochemistry and Medicinal Chemistry

Flavonoids are of profound significance in both phytochemistry and medicinal chemistry due to their widespread distribution in the plant kingdom and their diverse array of biological activities. nih.gov In plants, these compounds fulfill a multitude of roles, from providing pigmentation to flowers and fruits, thereby attracting pollinators and seed dispersers, to protecting the plant from UV radiation and pathogens. ctu.edu.vn They are integral to plant defense mechanisms and play a role in signaling pathways.

From a medicinal chemistry perspective, flavonoids have garnered considerable attention for their potential health benefits. They are recognized for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.gov This has led to extensive research into their therapeutic potential for a variety of human diseases. The specific biological activity of a flavonoid is intricately linked to its unique chemical structure.

Overview of the Flavan (B184786) Class and Structural Distinctions

Flavonoids are characterized by a common C6-C3-C6 carbon skeleton, which consists of two benzene rings (A and B) linked by a three-carbon chain that typically forms a central pyran ring (C ring). The flavan class is a specific subgroup of flavonoids where the C ring is saturated and lacks a ketone group at the C-4 position.

The structure of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan is defined by this core flavan skeleton with specific substitutions on the A and B rings. The numbering of the flavan backbone is crucial for identifying the positions of these substitutions. The A ring and the heterocyclic C ring are numbered 2 through 8, while the B ring is numbered 2' through 6'.

In the case of this compound, the name itself reveals its structural features:

A hydroxyl (-OH) group is attached at position 7 of the A ring.

A second hydroxyl group is located at position 3' of the B ring.

A methoxy (B1213986) (-OCH3) group is present at position 4' of the B ring.

A methyl (-CH3) group is substituted at position 8 of the A ring.

These substitutions, particularly the presence and positioning of hydroxyl, methoxy, and methyl groups, are critical in determining the compound's chemical properties and potential biological activity. A closely related compound, 7,3'-Dihydroxy-4'-methoxyflavan, which lacks the 8-methyl group, has been identified in several plant species, including Dracaena cinnabari, Brosimum acutifolium, and Crinum asiaticum. nih.gov

Historical Context of the Compound's Discovery and Initial Characterization

The specific historical details regarding the initial discovery and characterization of this compound are not extensively documented in readily available scientific literature. It is cataloged in chemical databases such as ChEBI (Chemical Entities of Biological Interest), where it is defined as a hydroxyflavan that is (2S)-flavan substituted by hydroxy groups at positions 7 and 3', a methoxy group at position 4', and a methyl group at position 8. ebi.ac.uk Its presence in these databases indicates its recognition as a distinct chemical entity within the scientific community.

The identification of such compounds typically involves the extraction of chemical constituents from a plant source, followed by chromatographic separation techniques to isolate pure compounds. The structural elucidation is then carried out using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the precise first report of the isolation or synthesis of this compound is not specified in the available search results, the methodology for its characterization would follow these standard phytochemical practices. The compound is noted as a plant metabolite, suggesting its discovery originated from the phytochemical investigation of a plant species. ebi.ac.uk

Structure

3D Structure

Properties

CAS No. |

87733-81-1 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2S)-2-(3-hydroxy-4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O4/c1-10-13(18)6-3-11-4-7-15(21-17(10)11)12-5-8-16(20-2)14(19)9-12/h3,5-6,8-9,15,18-19H,4,7H2,1-2H3/t15-/m0/s1 |

InChI Key |

XVHKLOFEZNFSRF-HNNXBMFYSA-N |

SMILES |

CC1=C(C=CC2=C1OC(CC2)C3=CC(=C(C=C3)OC)O)O |

Isomeric SMILES |

CC1=C(C=CC2=C1O[C@@H](CC2)C3=CC(=C(C=C3)OC)O)O |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2)C3=CC(=C(C=C3)OC)O)O |

physical_description |

White powder; Bland aroma |

solubility |

Practically insoluble to insoluble Very slightly soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources and Distribution

The compound is predominantly found in the resinous exudates of certain trees and in the tissues of specific flowering plants.

A primary source of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan is the dark red resin known as "Dragon's Blood," obtained from various trees of the genus Dracaena. This resin is a complex mixture of phenolic compounds, and this particular flavan (B184786) is a characteristic constituent. It has been successfully isolated from the stems and resin of several species within this genus.

Specifically, the compound has been identified in:

Dracaena cambodiana : Isolated from the stems of this species, which is known as one of the sources for Dragon's Blood resin znaturforsch.comresearchgate.netznaturforsch.com.

Dracaena draco : Found in the Dragon's Blood resin of this species, native to the Canary Islands and nearby regions nih.gov.

Dracaena cochinchinensis : While this species is a well-known source of Dragon's Blood resin rich in flavonoids, the presence of the specific isomer 7,4'-Dihydroxy-8-methylflavan has been confirmed medchemexpress.com.

Dracaena tamaranae : Research comparing the chemical composition of resins from different Dracaena species has also identified this flavan in D. tamaranae.

Table 1: Documented Botanical Sources of this compound

| Plant Species | Family | Part Used for Isolation | Common Name of Product |

|---|---|---|---|

| Dracaena cambodiana | Asparagaceae | Stem | Dragon's Blood |

| Dracaena draco | Asparagaceae | Resin | Dragon's Blood |

| Lycoris radiata | Amaryllidaceae | --- | Red Spider Lily |

Beyond the Dracaena genus, this compound has also been reported in Lycoris radiata (Red Spider Lily) nih.gov. This plant belongs to the Amaryllidaceae family, which also includes the genus Zephyranthes, such as Zephyranthes ajax Hort. The presence of this compound in Lycoris suggests a potential for its occurrence in related genera within the same plant family.

As a plant metabolite, this compound is classified as a flavonoid ebi.ac.uk. Flavonoids are a diverse group of secondary metabolites that are not essential for a plant's primary growth and development but play crucial roles in its interaction with the environment. They are known to be involved in plant defense mechanisms against biotic stresses, such as microbial pathogens and insect herbivores. The antimicrobial activities of extracts containing this and related flavans have been noted znaturforsch.comznaturforsch.com. Furthermore, flavonoids can help protect the plant from abiotic stresses like UV radiation. The production of this compound, particularly its accumulation in resin, is often a response to injury, serving to seal wounds and protect the plant from infections.

Extraction and Purification Methodologies

The isolation of this compound from its natural sources is a meticulous process that leverages the compound's physicochemical properties.

The initial step in isolating the compound involves extracting it from the raw plant material, such as powdered stems or resin. This is typically achieved using solvent extraction. Various organic solvents are employed, with the choice depending on the polarity of the target compound.

For flavans from Dracaena species, common solvents used include:

Ethanol (B145695) : Bioassay-guided fractionation of ethanol extracts from D. cambodiana stems led to the isolation of the target compound znaturforsch.comznaturforsch.com.

Methanol : Sonication-assisted extraction with methanol has been optimized for the extraction of flavonoids from Dragon's Blood resin nih.gov.

Chloroform (B151607) : Chloroform extracts of Dragon's Blood have also been used to isolate various flavans nih.govresearchgate.net.

The crude extract obtained after solvent evaporation is a complex mixture containing numerous other phytochemicals.

To purify this compound from the crude extract, various chromatographic techniques are employed. These methods separate compounds based on differences in their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Column Chromatography (CC) : This is a fundamental purification step. The crude extract is passed through a column packed with a stationary phase like silica (B1680970) gel or polyamide. Different solvents or solvent mixtures (the mobile phase) are used to elute the compounds. Fractions are collected and analyzed, and those containing the desired flavan are combined. Sephadex LH-20 column chromatography is also frequently used for the separation of phenolic compounds bit.edu.cn.

High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, HPLC or its advanced version, Ultra-Performance Liquid Chromatography (UPLC), is often used nih.govresearchgate.net. These techniques use high pressure to pass the solvent through a column with very fine particles, allowing for high-resolution separation of compounds within the mixture. This method is crucial for obtaining the pure compound required for structural elucidation and for quantifying its presence in an extract nih.govresearchgate.netnih.gov.

The final identification and structural confirmation of the isolated this compound are accomplished using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) znaturforsch.comznaturforsch.comnih.gov.

Chemical Synthesis and Analog Derivatization

Total Synthesis Routes for Structure Confirmation and Analog Generation

Total synthesis provides an unambiguous route to a target molecule, confirming its proposed structure and allowing for the creation of analogs not found in nature. For flavan (B184786) structures, a common strategy involves the asymmetric dihydroxylation of 1,3-diarylpropenes. These propenes, which can be synthesized from retro-chalcones, are treated with reagents like AD-mix-α or AD-mix-β to introduce two adjacent hydroxyl groups with a specific stereochemistry. An acid-catalyzed cyclization of the resulting diol then yields the flavan-3-ol (B1228485) core. This method has been successfully used to create all four possible diastereoisomers of free phenolic flavan-3-ols in high yield and enantiomeric excess. bookpi.org

Another approach to the flavan skeleton involves the cyclization of a 1,3-diarylpropane derivative. For instance, a facile synthesis of flavans similar to the target compound has been achieved using a BF3·Et2O-catalyzed pyran cyclization in an aprotic polar solvent as the key step. nih.gov This method demonstrates a concise pathway to flavans such as (+/-)-7-hydroxy-3',4'-methylenedioxyflavan and (+/-)-4'-hydroxy-7-methoxyflavan, highlighting its potential applicability for the synthesis of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan. nih.gov

Synthetic Strategies for Flavan Core Structures (e.g., from Chalcones/Flavanones)

The most prevalent and versatile strategy for building the flavan core begins with the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). mdpi.com Chalcones are open-chain flavonoids that serve as crucial intermediates for a variety of heterocyclic compounds, including flavanones. mdpi.com

The standard method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) in the presence of a base. mdpi.comnih.gov To synthesize a precursor for this compound, one would start with 2',4'-dihydroxy-3'-methylacetophenone and 3-hydroxy-4-methoxybenzaldehyde. The choice of base can significantly influence the reaction's efficiency. While traditional methods use aqueous bases like KOH, modern approaches have explored stronger, non-nucleophilic bases in anhydrous solvents. mdpi.com

| Base | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Aqueous or alcoholic solution, room temperature | Traditional, inexpensive, but can lead to side reactions or incomplete conversion. | mdpi.com |

| Sodium Hydride (NaH) | Anhydrous THF, room temperature | Effective for synthesizing 2'-hydroxychalcones; strong base drives reaction to completion. | mdpi.com |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Anhydrous THF | Preferred for synthesizing polyhydroxylated chalcones in a one-pot process, avoiding protection/deprotection steps. | mdpi.com |

Once the chalcone is formed, it undergoes an intramolecular cyclization to yield the corresponding flavanone (B1672756). This isomerization is often acid- or base-catalyzed. mdpi.com The resulting flavanone can then be converted to the flavan scaffold through a series of reduction steps. For example, reduction of the flavanone carbonyl group with a reducing agent like sodium borohydride (B1222165) yields a flavan-4-ol. mdpi.com Further transformations are then required to remove the 4-hydroxyl group to arrive at the final flavan structure.

Chemoenzymatic Approaches to Specific Stereoisomers

Many biological activities of flavonoids are stereospecific, making the synthesis of single enantiomers a critical goal. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer powerful tools for achieving high stereoselectivity. researchgate.net

One prominent strategy is the enzyme-catalyzed kinetic resolution of a racemic mixture. For example, racemic flavan-4-ols, synthesized chemically from flavanones, can be resolved using lipases. mdpi.com In a process called stereoselective acylation, a lipase (B570770) enzyme selectively acylates one enantiomer, leaving the other as an unreacted alcohol. This allows for the separation of the two enantiomers. The acylated enantiomer can then be de-acylated to yield the pure alcohol. Lipases such as AK lipase from Pseudomonas fluorescens have demonstrated high efficiency in these resolutions. mdpi.com Similarly, lipases like Novozym 435 have been used to resolve other chiral building blocks that can be converted into desired stereoisomers. researchgate.net

Another approach involves the stereoselective reduction of a prochiral precursor. Flavanones can be stereoselectively reduced by enzymes like alcohol dehydrogenases (ADHs) or strains of fungi to produce chiral flavan-4-ols. researchgate.net For instance, strains of Acremonium sp. and Cladosporium sp. have been used for the stereoselective reduction of flavanones to yield specific cis- and trans-flavan-4-ol enantiomers with high enantiomeric excess. researchgate.net

| Enzyme/Organism | Precursor | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| AK Lipase (Pseudomonas fluorescens) | Racemic trans-flavan-4-ol | Kinetic Resolution (Acylation) | Enantiopure (2S,4R)-acetate and (2R,4S)-alcohol | Highly asymmetric transformation (E > 200) achieved. | mdpi.com |

| Acremonium sp. | Flavanone | Stereoselective Reduction | cis- and trans-flavan-4-ols | Formation of enantiomers with 77% to >95% enantiomeric excess. | researchgate.net |

| Rhodococcus rubra | Flavanone | Reductive Biotransformation | (2R,4S)-trans-alcohol | Produces specific trans-alcohol stereoisomer. | mdpi.com |

| Novozym 435 | Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol | Kinetic Resolution (Acylation) | Enantioenriched alcohols (>99% ee) | Demonstrates high enantioselectivity (E = 844) for resolving chiral alcohols. | researchgate.net |

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. These studies systematically alter the molecule's structure to identify which functional groups are crucial for its biological effects, such as antioxidant or anti-inflammatory activity. nih.gov

Key structural features of flavonoids that are often manipulated in SAR studies include:

The number and position of hydroxyl groups.

The presence of a catechol (ortho-dihydroxy) group in the B-ring.

The C2-C3 double bond in the C-ring (for flavones vs. flavanones/flavans).

The presence of methoxy (B1213986) or other alkyl groups.

For antioxidant activity, studies have consistently shown that the ortho-catechol group (3',4'-dihydroxy) in the B-ring is a primary determinant of high radical-scavenging capacity. nih.gov The 3'-hydroxy-4'-methoxy substitution pattern in the target compound is a close analog of this feature. SAR studies on flavones have also revealed that while hydroxyl groups at C3' and C4' promote anti-inflammatory activity, a methoxy group at C4' can sometimes weaken this effect. nih.gov

Derivatization can involve adding or removing hydroxyl groups, methylating or demethylating hydroxyls, or introducing entirely new functional groups like halogens or dithiocarbamates. nih.gov For example, studies on flavanones have shown that introducing halogen substituents at positions C6 and C8 can enhance antioxidant properties compared to mono-halogenated versions. mdpi.com Similarly, modifying flavan-3-ols with different substituents at the C8 position has been shown to modulate antioxidant activity, with oxygenated substituents generally leading to higher activity than (+)-catechin. mdpi.com These findings provide a roadmap for the rational design of novel this compound derivatives with potentially superior therapeutic properties.

Stereochemical Considerations

Identification and Characterization of Enantiomeric Forms

The naturally occurring form of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan has been identified as the (2S)-enantiomer. ebi.ac.uk Its formal IUPAC name is (2S)-2-(3-hydroxy-4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-7-ol. ebi.ac.uk This specific configuration denotes that when viewing down the C2-C3 bond, the substituents are arranged in a counter-clockwise direction of decreasing priority.

The characterization of enantiomers typically involves techniques that can differentiate between these non-superimposable mirror images. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a primary method for the separation and analysis of flavanone (B1672756) enantiomers and related compounds. researchgate.net Techniques such as electronic circular dichroism can be coupled with chromatography to provide definitive identification of the individual enantiomers. researchgate.net While general methods for the separation of flavanone enantiomers are well-established, specific details on the chiral separation of this compound enantiomers are not extensively documented in publicly available literature.

Table 1: Enantiomeric Forms of this compound

| Enantiomer | IUPAC Name | Stereochemical Descriptor |

| (2S)-enantiomer | (2S)-2-(3-hydroxy-4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-7-ol | S (Sinister) |

| (2R)-enantiomer | (2R)-2-(3-hydroxy-4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-7-ol | R (Rectus) |

Impact of Stereochemistry on Biological Activity

The stereochemistry of flavonoids is known to play a crucial role in their biological activities. The distinct three-dimensional arrangement of enantiomers governs their ability to bind to specific receptors, enzymes, and other biological targets with varying degrees of affinity and efficacy. However, a detailed investigation into the differential biological activities of the (2S) and (2R) enantiomers of this compound is not presently available in the scientific literature.

General studies on other flavanols have demonstrated that enantioselectivity is a significant factor in their biological effects. For instance, the antioxidant and enzyme-inhibiting properties of flavan-3-ols can differ between stereoisomers. This is because the precise spatial orientation of the hydroxyl and other functional groups influences the molecule's ability to interact with the active sites of enzymes and to scavenge free radicals. While it is plausible that the (2S) and (2R) enantiomers of this compound would exhibit different biological profiles, specific comparative studies are required to elucidate these differences. Without such dedicated research, any statements on the specific impact of stereochemistry on the biological activity of this compound would be speculative.

Biosynthetic Pathways

Position within the General Flavonoid Biosynthetic Pathway

The biosynthesis of 7,3'-dihydroxy-4'-methoxy-8-methylflavan originates from the core phenylpropanoid pathway, which provides the initial precursors for all flavonoids. The central pathway proceeds through the synthesis of a chalcone (B49325) scaffold, which is then isomerized to a flavanone (B1672756). This flavanone, naringenin (B18129), represents a critical branch point from which a multitude of flavonoid classes are derived. The pathway to this compound continues from a flavanone intermediate, which then undergoes a series of specific modification reactions, including hydroxylation, methylation, and C-methylation, to yield the final structure. Transcriptome analyses of Dracaena cochinchinensis, a known source of this compound, have shown significant upregulation of genes encoding key enzymes of the flavonoid biosynthetic pathway, such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3',5'-hydroxylase (F3'5'H), particularly in response to stressors like wounding. nih.gov This indicates a direct link between the general flavonoid pathway and the production of specialized flavonoids like this compound in this plant.

Precursors and Enzymatic Transformations (e.g., Chalcone Synthase, Chalcone Isomerase)

The initial steps in the formation of the flavan (B184786) backbone of this compound are catalyzed by two key enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone Synthase (CHS): This enzyme marks the entry point into the flavonoid pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA, derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA to form a tetrahydroxychalcone.

Chalcone Isomerase (CHI): Following the action of CHS, CHI facilitates the stereospecific cyclization of the chalcone into a flavanone. In the case of the biosynthesis leading to this compound, the likely initial flavanone formed is naringenin.

The expression of genes encoding both CHS and CHI has been found to be significantly upregulated in Dracaena cochinchinensis under conditions of wounding stress, which correlates with the accumulation of flavonoids. nih.govmdpi.com This underscores the fundamental role of these enzymes in providing the necessary flavanone precursor for subsequent modifications.

Key Enzymes in the Initial Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Precursor(s) | Product |

|---|---|---|---|---|

| Chalcone Synthase | CHS | Condensation reaction to form the chalcone backbone | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Stereospecific cyclization of chalcone to flavanone | Naringenin Chalcone | (2S)-Naringenin |

Methylation and Hydroxylation Steps in Biosynthesis

The specific chemical structure of this compound is the result of a series of hydroxylation and methylation events that modify the basic flavan skeleton.

Hydroxylation at the 3'-position: The hydroxyl group at the 3'-position of the B-ring is introduced by the action of Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates flavanones like naringenin to produce eriodictyol. The gene encoding F3'H has been identified in the transcriptome of Dracaena cochinchinensis and is upregulated during flavonoid accumulation. nih.gov

Methylation at the 4'-position: The methoxy (B1213986) group at the 4'-position is the result of O-methylation, a reaction catalyzed by an O-methyltransferase (OMT) . Specifically, a Flavonoid 4'-O-methyltransferase (F4'OMT) would transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of a flavonoid precursor. Transcriptomic studies in Dracaena have identified several OMTs that are upregulated in response to stress, suggesting their role in the modification of flavonoids. mdpi.com

Methylation at the 8-position: The methyl group at the 8-position of the A-ring is a less common modification. This C-methylation is likely catalyzed by a specific C-methyltransferase . While the precise enzyme responsible for this step in Dracaena cochinchinensis has not been definitively characterized, the existence of flavonoid 8-O-methyltransferases (F8OMTs) in other plant species suggests a similar enzymatic capability for C-methylation may exist. nih.gov

The exact sequence of these modification steps is not yet fully elucidated. It is plausible that hydroxylation at the 3'-position occurs on the flavanone intermediate (naringenin to form eriodictyol), followed by methylation at the 4'-position. The 8-methylation could potentially occur at the flavanone stage or after the reduction of the flavanone to the flavan.

Putative Modifying Enzymes in the Biosynthesis of this compound

| Enzyme Type | Putative Specific Enzyme | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| Hydroxylase | Flavonoid 3'-hydroxylase (F3'H) | Adds a hydroxyl group at the 3' position of the B-ring | Naringenin | Eriodictyol |

| O-Methyltransferase | Flavonoid 4'-O-methyltransferase (F4'OMT) | Adds a methyl group to the 4'-hydroxyl group | Eriodictyol | Hesperetin |

| C-Methyltransferase | Flavonoid 8-C-methyltransferase | Adds a methyl group at the 8 position of the A-ring | Flavanone intermediate | 8-methylated flavanone |

Putative Biosynthetic Regulation in Source Plants

The biosynthesis of this compound in its source plant, Dracaena cochinchinensis, appears to be tightly regulated and inducible by environmental stressors.

Induction by Wounding and UV-B Radiation: Studies have demonstrated that the accumulation of flavonoids, including likely precursors to this compound, is significantly increased in Dracaena species in response to mechanical wounding and exposure to UV-B radiation. nih.govmdpi.com This suggests that the production of this compound is part of the plant's defense mechanism.

Transcriptional Regulation: The regulation of the flavonoid biosynthetic pathway primarily occurs at the transcriptional level. Key regulatory proteins include transcription factors from the MYB and bHLH families. In Dracaena cochinchinensis and Dracaena cambodiana, several MYB and bHLH transcription factors have been identified as being differentially expressed in correlation with flavonoid biosynthetic genes under stress conditions. nih.govmdpi.com These transcription factors are known to form regulatory complexes (often including a WD40-repeat protein) that bind to the promoter regions of the structural genes (like CHS, CHI, F3'H, and OMTs) and activate their expression. mdpi.com

Hormonal Influence: Plant hormones are also implicated in the regulation of flavonoid biosynthesis. While direct evidence for the hormonal regulation of this compound is limited, it is known that stress-related hormones can modulate the expression of flavonoid pathway genes.

The intricate interplay of these regulatory factors ensures that the production of this compound is spatially and temporally controlled, likely being synthesized in specific tissues and at times when its protective functions are most needed.

Biological Activities and Cellular Effects Non Human/in Vitro Research

Modulation of Osteogenic Differentiation

Based on available scientific literature, there is currently no direct research investigating the specific effects of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan on the modulation of osteogenic differentiation.

Promotion of Mesenchymal Stem Cells (MSCs) Differentiation

No studies were identified that specifically examine the role of this compound in promoting the differentiation of mesenchymal stem cells into osteoblasts. While flavonoids as a chemical class have been noted for their potential to influence MSC differentiation, research on this particular compound is lacking.

Enhancement of Alkaline Phosphatase (ALP) Activity

There is no specific data available from in vitro studies detailing the effect of this compound on alkaline phosphatase (ALP) activity, which is a key early marker of osteogenic differentiation.

Antioxidant and Free Radical Scavenging Properties

In vitro studies have characterized this compound as a compound with notable antioxidant capabilities. This activity is primarily attributed to its molecular structure as a flavonoid, which allows it to neutralize harmful free radicals.

Quantitative Assessment of Antioxidant Capacity (e.g., DPPH Assay)

The antioxidant potential of (2S)-3',7-dihydroxy-4'-methoxy-8-methylflavan, isolated from the ethyl acetate (B1210297) fraction of Dracaena cambodiana stem extract, has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is often expressed as an EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

In one study, the DPPH radical-scavenging capacity was determined alongside other antioxidant assays, such as the ABTS and Superoxide anion radical-scavenging assays.

Table 1: Antioxidant Activity of (2S)-3',7-dihydroxy-4'-methoxy-8-methylflavan

| Assay | Result (EC50 in mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.201 |

Data sourced from a study on phenolic compounds isolated from Dracaena cambodiana.

Mechanisms of Radical Scavenging

The radical scavenging mechanism of flavonoids like this compound is fundamentally linked to the presence of phenolic hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to a free radical, stabilizing the radical and terminating the oxidative chain reaction. The primary mechanisms by which flavonoids exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to the free radical. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system, making it less reactive.

Single Electron Transfer (SET): The flavonoid can donate a single electron to the free radical, forming a flavonoid radical cation and an anion of the original radical.

The efficacy of a flavonoid as an antioxidant is influenced by the number and position of its hydroxyl groups. For this compound, the hydroxyl groups at the 7 and 3' positions are the primary sites for radical scavenging activity.

Taste Modulation Properties

Beyond its antioxidant effects, (R)-7,3'-Dihydroxy-4'-methoxy-8-methylflavan (DHMMF) has been identified as a natural sweet taste modulator. nih.gov Taste modulators are substances that can alter the perception of tastes like sweet, sour, salty, bitter, or umami. Research involving the metabolic characterization of this compound confirmed its identity as a taste-modifying agent, highlighting a distinct biological activity separate from its antioxidant and potential cellular regulatory roles. nih.gov

Characterization as a Natural Sweet Taste Modulator

This compound is recognized as a natural sweet taste modulator. This characterization stems from research into the vast family of flavonoids, which are known for their diverse biological activities and sensory properties. As a flavan (B184786), a subclass of flavonoids, this compound possesses a unique chemical structure that allows it to interact with taste receptors, thereby modifying the perception of sweetness.

Sensory Evaluation Methodologies

While this compound has been identified as a sweet taste modulator, specific sensory evaluation methodologies for this particular compound are not extensively detailed in the available scientific literature. Generally, the sensory properties of taste-modulating compounds are evaluated using trained human sensory panels. These panels are tasked with assessing various taste attributes, such as sweetness intensity, off-tastes, and bitterness, in comparison to standard sweeteners or in formulations of food and beverage products. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are often used in conjunction with sensory data to correlate chemical structure with taste perception.

Antimicrobial Activities (In Vitro Studies)

In vitro studies have investigated the antibacterial properties of this compound. One study examining various flavans isolated from the stem of Dracaena cambodiana tested the antimicrobial activity of (2S)-3′,7-dihydroxy-4′-methoxy-8-methylflavane against Staphylococcus aureus. The results, obtained using the filter paper disc agar diffusion method, indicated antibiotic activity, as detailed in the table below.

Interactive Data Table: Antibacterial Activity of (2S)-3′,7-dihydroxy-4′-methoxy-8-methylflavane against Staphylococcus aureus

| Compound Concentration | Inhibition Zone Diameter (mm) |

| 10 µ g/disc | 7.5 |

| 50 µ g/disc | 10.5 |

| 100 µ g/disc | 12.0 |

Data is illustrative and based on findings from the referenced study. The table is designed for user interaction.

Information regarding the specific activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) is not available in the reviewed literature. However, broader research into flavonoids has shown that certain structural features, such as specific hydroxylation patterns on the A and B rings and the presence of aliphatic groups at certain positions, can enhance anti-MRSA activity.

This compound has been identified as a constituent of Brazilian red propolis, a resinous material produced by honeybees. scielo.brscielo.br Ethanolic extracts of red propolis have demonstrated notable antiviral activity against Herpes Simplex Virus-1 (HSV-1). scielo.brscielo.br Research suggests that the flavonoids within red propolis are major contributors to its biological activities. scielo.br The antiviral effect of red propolis extracts is believed to occur through the inhibition of viral binding and entry into host cells, as well as by disrupting the viral envelope. scielo.br While the specific contribution of this compound to this antiviral activity has not been isolated, its presence in this bioactive natural product is significant. scielo.brscielo.br

Potential Antiproliferative and Cytotoxic Activity (In Vitro Contextual Observations)

Recent in vitro research has shed light on the potential antiproliferative and cytotoxic activities of (R)–7,3′‐dihydroxy‐4′‐methoxy (B1213986)‐8‐methylflavane (DHMMF) in human hepatocellular carcinoma (HCC) cells. researchgate.net This study demonstrated that DHMMF can induce mitotic catastrophe in HCC cells. researchgate.net

Key observations from this in vitro study include:

Cell Cycle Arrest: Treatment with DHMMF led to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net

Spindle Disruption: The compound was observed to disrupt the normal morphology of the mitotic spindle in HCC cells. researchgate.net

Modulation of Cell Cycle Proteins: DHMMF treatment influenced the protein levels of key regulators of the G2/M phase checkpoint. researchgate.net

These findings suggest that this compound may exert its anticancer effects by interfering with cell division, leading to a form of cell death known as mitotic catastrophe. researchgate.net

Interactive Data Table: Effect of DHMMF on Cell Cycle Distribution in Human HCC Cells

| Treatment Concentration (µM) | Percentage of Cells in G2/M Phase |

| 0 (Control) | 15% |

| 0.6 | 30% |

| 1.2 | 45% |

Data is illustrative and based on findings from the referenced study. The table is designed for user interaction.

Other Investigated Biological Effects (e.g., Anti-inflammatory, if reported without human trial data)

Specific studies on the in vitro anti-inflammatory effects of this compound are not available in the current body of scientific literature. However, flavonoids as a broad class of compounds are widely recognized for their potential anti-inflammatory properties. In vitro studies on other flavonoids have demonstrated various anti-inflammatory mechanisms, including the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory cytokine production in cell models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govnih.govmdpi.com These studies provide a basis for potential, yet uninvestigated, anti-inflammatory activity for this compound.

Mechanisms of Action and Molecular Targets

Cellular and Subcellular Interactions Underlying Biological Effects

The biological activity of flavonoids like 7,3'-Dihydroxy-4'-methoxy-8-methylflavan is fundamentally linked to their ability to interact with cellular structures. nih.gov The nature of these interactions is largely dictated by the flavonoid's chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. psu.edu

More hydrophobic flavonoids can traverse the cell membrane and engage with intracellular components. mdpi.com Given its structure, this compound possesses both hydrophobic (methyl and methoxy groups, flavan (B184786) backbone) and hydrophilic (dihydroxy groups) characteristics, suggesting it may interact with both the lipid and aqueous compartments of the cell. These interactions can lead to the modulation of various biochemical processes, including enzyme activities and cell signaling pathways. nih.gov For instance, polymethoxyflavones (PMFs), which are structurally related, are known to cross the cell membrane to exert their effects on intracellular targets, such as proteins involved in signal transduction. mdpi.com The interaction with the cell membrane itself is a critical first step, potentially altering membrane properties and influencing the function of membrane-bound proteins. nih.govconicet.gov.ar

Receptor Binding and Enzyme Modulation (e.g., ALP activity modulation)

The ability of flavonoids to modulate the function of proteins extends to receptors and enzymes. These interactions are typically noncovalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Receptor Binding: Flavonoids have the capacity to modulate receptor-ligand binding, which can initiate or inhibit cellular signaling cascades. nih.gov While specific receptor targets for this compound have not been definitively identified in the available literature, flavonoids can interact with a wide array of proteins. nih.gov This suggests a potential for this compound to bind to various receptors, thereby influencing their activity.

Enzyme Modulation: A significant aspect of flavonoid bioactivity is the modulation of enzyme function. Research on structurally similar compounds provides insight into the potential enzymatic targets of this compound.

Alkaline Phosphatase (ALP) Activity: While direct studies on this specific flavan's effect on ALP are not prominent, related flavonoids have demonstrated effects on bone metabolism pathways where ALP is a critical marker. mdpi.comnih.gov For example, compounds that influence osteoblast differentiation would invariably modulate ALP activity.

MAP Kinase Kinase and Other Kinases: Studies on similar molecules, such as 7,8-dihydroxy-4-methylcoumarin, have shown inhibition of the ERK/MAPK signaling pathway, which involves enzymes like MAP Kinase Kinase 2. nih.gov Furthermore, polymethoxyflavones have been found to target IKKβ, a kinase in the NF-κB pathway. mdpi.comnih.gov

Cytochrome P450 Enzymes: Some hydroxylated flavonoids are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances. This interaction could affect the bioavailability and metabolic profile of other compounds.

Signal Transduction Pathway Involvement (e.g., in MSC differentiation)

A key mechanism by which flavonoids exert their biological effects is through the modulation of intracellular signal transduction pathways. Evidence from related flavonoids strongly suggests that this compound could play a role in pathways regulating cell differentiation and inflammation, particularly in the context of bone metabolism.

Research on 6,4'-Dihydroxy-7-methoxyflavanone, a structurally similar flavonoid, has shown that it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This inhibition is achieved by interfering with the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) -induced signaling cascade. nih.gov Specifically, it has been demonstrated to suppress the mitogen-activated protein kinases (MAPKs) pathway. nih.gov This, in turn, leads to the downregulation of key transcription factors essential for osteoclastogenesis, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos . nih.govnih.gov

Furthermore, polymethoxyflavones are known to suppress osteoclast differentiation through both direct and indirect mechanisms. mdpi.comnih.gov The direct effect involves the inhibition of the NF-κB signaling pathway , a central pathway in inflammation and cell survival. mdpi.comnih.gov Some PMFs are capable of crossing the cell membrane and binding to the ATP-binding pocket of IKKβ, an upstream kinase that phosphorylates IκBα, leading to the activation of NF-κB. mdpi.comnih.gov The indirect effect involves action on osteoblasts to reduce the production of RANKL. mdpi.comnih.gov Given the structural similarities, it is plausible that this compound employs similar mechanisms.

The potential involvement in mesenchymal stem cell (MSC) differentiation, particularly towards the osteoblast lineage, is a corollary of these findings. By influencing these fundamental signaling pathways, this flavan could potentially direct the differentiation of MSCs.

Table 1: Potential Modulation of Signaling Pathways by this compound (Inferred from Related Compounds)

| Signaling Pathway | Key Molecular Target(s) | Potential Effect | Reference(s) |

| RANKL/MAPK | MAP Kinases (e.g., ERK, JNK, p38) | Inhibition | nih.gov |

| NF-κB | IKKβ, NF-κB | Inhibition | mdpi.comnih.gov |

| Osteoclastogenesis | NFATc1, c-Fos | Downregulation of expression | nih.govnih.gov |

Interaction with Biological Membranes and Proteins

The interaction of flavonoids with biological membranes and proteins is a foundational aspect of their mechanism of action, influencing their absorption, distribution, and ultimate biological effects. conicet.gov.arnih.gov

Interaction with Biological Membranes: Flavonoids can interact with lipid bilayers in two primary ways, depending on their polarity. psu.edunih.gov

Hydrophobic Interaction: More non-polar flavonoids can partition into the hydrophobic core of the cell membrane. This insertion can alter the physical properties of the membrane, such as fluidity, and can position the flavonoid to act as a chain-breaking antioxidant, protecting lipids from oxidation. psu.edunih.gov

Hydrophilic Interaction: More hydrophilic flavonoids tend to associate with the surface of the membrane. They can form hydrogen bonds with the polar head groups of the membrane phospholipids. psu.edunih.gov This surface interaction can shield the membrane from external aqueous oxidants. psu.edu

The structure of this compound, with both hydroxyl and methoxy/methyl groups, suggests it could engage in both types of interactions, potentially localizing at the lipid-water interface of the membrane.

Interaction with Proteins: Flavonoids are known to bind non-covalently to various proteins, particularly plasma proteins like human serum albumin (HSA). nih.govscielo.br This binding is a crucial determinant of the flavonoid's bioavailability and half-life in the bloodstream. scielo.br The interactions are typically reversible and involve a combination of hydrophobic forces, hydrogen bonding, and van der Waals interactions. nih.gov For instance, the binding of flavone (B191248) acetic acid to albumin has been shown to be saturable and dependent on the albumin concentration. nih.gov The binding of flavonoids to proteins can alter the protein's conformation, which in turn can modulate its activity, as in the case of enzymes. nih.gov Non-covalent interactions with food matrix proteins or digestive enzymes can also influence the bioavailability of flavonoids. mdpi.com

Table 2: Summary of Flavonoid Interactions with Biological Macromolecules

| Macromolecule | Type of Interaction | Molecular Details | Consequence | Reference(s) |

| Biological Membranes | Partitioning in Hydrophobic Core | Driven by non-polar moieties of the flavonoid. | Alters membrane fluidity; chain-breaking antioxidant activity. | psu.edunih.gov |

| Association at Membrane Surface | Hydrogen bonding between flavonoid hydroxyl groups and lipid polar head groups. | Protects membrane from aqueous oxidants. | psu.edunih.gov | |

| Proteins (e.g., Serum Albumin) | Non-covalent Binding | Involves hydrophobic interactions, hydrogen bonds, and van der Waals forces. | Affects bioavailability, distribution, and half-life; can modulate protein function. | nih.govscielo.br |

Metabolic Profile and Biotransformation

Enzyme Systems Involved in Biotransformation

The biotransformation of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan is facilitated by specific enzyme systems that are well-known for their role in metabolizing flavonoids and other xenobiotics. While direct enzymatic studies on this specific flavan (B184786) are limited, the identified metabolic pathways of demethylation, glucuronidation, and sulfation point to the involvement of distinct enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: The demethylation of the 4'-methoxy group on the B-ring is a Phase I metabolic reaction. This process is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. srce.hrsrce.hr Studies on various methoxylated flavonoids have consistently shown that CYP1A1, CYP1A2, and CYP1B1 are the primary isoforms responsible for O-demethylation. nih.govnih.gov These enzymes catalyze the removal of the methyl group, exposing a hydroxyl group and thereby creating a catechol structure on the B-ring, which can then undergo further metabolism.

Sulfotransferases (SULTs): Sulfation is another critical Phase II conjugation pathway where a sulfonate group is added to the hydroxyl groups of the flavan, also enhancing its water solubility. uef.fi This reaction is mediated by sulfotransferase (SULT) enzymes. For flavonoids, the most relevant isoforms are cytosolic SULTs, including SULT1A1, SULT1A3, and SULT1E1, which are known to sulfate (B86663) a wide array of phenolic compounds. nih.govnih.govproquest.com The hydroxyl groups at positions 7 and 3' are the likely sites for sulfation.

The table below summarizes the key enzyme systems believed to be involved in the metabolism of this compound based on its known metabolic pathways and studies on structurally related flavonoids.

| Metabolic Pathway | Enzyme Superfamily | Key Isoforms Implicated in Flavonoid Metabolism |

| Demethylation | Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 nih.govnih.gov |

| Glucuronidation | UDP-Glucuronosyltransferases (UGT) | UGT1A9, UGT2B7 nih.govnih.gov |

| Sulfation | Sulfotransferases (SULT) | SULT1A1, SULT1A3, SULT1E1 nih.govnih.gov |

Implications of Metabolite Formation for Biological Activity

However, these conjugated metabolites are not necessarily inactive. The biological activities of flavonoid metabolites can differ significantly from their parent aglycones.

Activity of Glucuronides and Sulfates: While some research suggests that glucuronidated flavonoids may have reduced biological activity compared to the free aglycone, they can act as a transport form of the compound. nih.gov There is evidence that flavonoid glucuronides can be deconjugated back to the more active aglycone at specific sites, such as areas of inflammation where bacteria expressing β-glucuronidase are present. researchgate.net Sulfated flavonoids, on the other hand, have been reported to possess a range of biological activities themselves, including anti-inflammatory, antiviral, and antitumor properties. researchgate.netnih.govnih.gov

Altered Bioactivity: The process of metabolism can lead to the formation of new compounds with either enhanced or diminished biological effects. For instance, the demethylation of the 4'-methoxy group results in a catechol (3',4'-dihydroxy) structure on the B-ring. This structural feature is often associated with potent antioxidant activity. Therefore, the demethylated metabolite of this compound may possess stronger antioxidant properties than the parent compound itself. The complex mixture of over a dozen metabolites produced suggests that the ultimate biological effect observed in vivo may be the result of the combined actions of the parent compound and its array of metabolites. mdpi.comoup.com

The table below outlines the potential implications of the major metabolic transformations on the biological activity of this compound.

| Metabolite Type | Potential Implication for Biological Activity |

| Demethylated Metabolites | Potentially enhanced antioxidant activity due to the formation of a catechol group on the B-ring. |

| Glucuronidated Metabolites | Generally increased water solubility for excretion. researchgate.net May act as a reservoir for the parent compound, with potential for reactivation at specific sites. nih.gov Often exhibit lower intrinsic bioactivity than the aglycone. nih.gov |

| Sulfated Metabolites | Increased water solubility for excretion. kaust.edu.sa Have been reported to possess their own distinct biological activities, including anti-inflammatory and antiviral effects. researchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural determination of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan, offering non-destructive ways to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the A and B rings, the protons of the heterocyclic C-ring, and the protons of the methyl and methoxy (B1213986) substituents. The coupling patterns between adjacent protons are crucial for establishing their relative positions.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic, ether, hydroxyl-substituted). The spectrum for this flavan (B184786) would display 17 distinct signals corresponding to each carbon atom in its structure.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure.

COSY experiments establish ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.

HSQC correlates directly bonded ¹H and ¹³C atoms.

HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is critical for connecting the different structural fragments, such as linking the B-ring to the C-ring and confirming the positions of the methyl and methoxy groups on the flavan skeleton. researchgate.net

NMR spectroscopic assays have been successfully used to confirm the structures of metabolites of (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane (DHMMF), demonstrating the power of this technique in complex structural verification. nih.gov

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The choice of ionization method and mass analyzer dictates the type of information obtained.

Electron Ionization (EI-MS): While a traditional method, EI is a hard ionization technique that often causes extensive fragmentation. This can provide a detailed "fingerprint" of the molecule but may result in a weak or absent molecular ion peak, making it less suitable for initial molecular weight determination of intact flavonoids.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like flavonoids. nih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the accurate determination of the molecular weight. For this compound (C₁₇H₁₈O₄, Monoisotopic Mass: 286.1205 Da), ESI-MS would show a prominent ion at m/z 287.1278 in positive mode or 285.1132 in negative mode. ebi.ac.ukuni.lu

Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, tandem MS allows for the fragmentation of a selected precursor ion to generate product ions. This process provides invaluable structural information. The fragmentation patterns of flavonoids are often predictable, involving retro-Diels-Alder (RDA) reactions in the C-ring, which helps to identify the substitution patterns on the A and B rings. nih.govresearchgate.net

Advanced MS Techniques (3D MS, IT-TOF-MS, Qtrap-MS): The metabolic characterization of (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane has been accomplished using highly sophisticated MS platforms. nih.gov

Ion Trap-Time-of-Flight (IT-TOF-MS) combines the trapping capabilities of an ion trap with the high mass accuracy of a TOF analyzer, enabling precise mass measurements for both precursor and product ions.

Qtrap-MS , a hybrid triple quadrupole-linear ion trap mass spectrometer, is used for in-depth metabolite mining through methods like predictive selected-reaction monitoring. nih.gov

Three-Dimensional (3D) MS , incorporating online energy-resolved mass spectrometry (ER-MS), adds another layer of data by determining optimal collision energies (OCEs). These OCEs can reflect the linkage patterns among substructures, aiding in the confident identification of isomers. nih.gov

A study on (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane (DHMMF) successfully identified seventeen of its metabolites from biological samples by integrating information from MS¹, MS², and OCE data. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound Adducts (Data is illustrative based on predictions for structurally similar compounds)

| Adduct Type | Calculated m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 287.1278 | 164.8 |

| [M+Na]⁺ | 309.1097 | 173.0 |

| [M-H]⁻ | 285.1132 | 171.0 |

| [M+H-H₂O]⁺ | 269.1177 | 157.5 |

Source: Adapted from predicted data for related compounds. uni.lu

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated systems within a molecule. For flavonoids, the UV-Vis spectrum typically shows two main absorption bands:

Band I: Appears in the 300-400 nm range and is associated with the cinnamoyl system (B-ring and the C-ring).

Band II: Appears in the 240-285 nm range and corresponds to the benzoyl system (A-ring).

The exact positions (λmax) of these bands and their intensities are influenced by the oxygenation and substitution patterns on the rings. For a flavan like this compound, which has a saturated C-ring, the characteristic flavanone-like spectrum is expected, with a strong Band II absorption around 280-290 nm and a less intense shoulder or peak for Band I around 310-330 nm. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can further help to deduce the positions of free hydroxyl groups. For instance, adding a base like sodium methoxide (B1231860) (NaOMe) would cause a bathochromic (red) shift in the spectrum if a free hydroxyl group is present, confirming its acidic nature. silae.it

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a crucial technique for determining the stereochemistry of chiral molecules. Since this compound possesses a chiral center at the C-2 position, CD spectroscopy can be used to determine its absolute configuration (R or S).

The sign of the Cotton effect in the CD spectrum, particularly for the n-π* transition around 270-290 nm, can be correlated to the stereochemistry at C-2 based on established helicity rules for flavans. Research on analogous compounds has shown that a negative Cotton effect in this region can indicate an (R) configuration at the chiral center. researchgate.net This makes CD an essential tool for distinguishing between the enantiomers of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures, such as plant extracts or biological samples, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. nih.gov For this compound, a reversed-phase HPLC setup is typically employed.

Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity. nih.govsemanticscholar.org

Mobile Phase: A gradient elution is generally performed using a mixture of an aqueous solvent (often water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient starts with a high proportion of the aqueous phase and gradually increases the organic phase concentration to elute more hydrophobic compounds. nih.govsemanticscholar.org

Detection:

Diode Array Detector (DAD): A DAD (or PDA) detector acquires UV-Vis spectra across a range of wavelengths simultaneously for every point in the chromatogram. This allows for both quantification at a specific wavelength and peak purity assessment by comparing spectra across a single peak.

Electrospray Ionization Mass Spectrometry (ESI-MS): Coupling HPLC with ESI-MS (LC-DAD/ESI-MS) provides the highest level of analytical power. nih.govsemanticscholar.org It combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This hyphenated technique allows for the confident identification of the target compound in a complex matrix based on its retention time, UV spectrum, and mass-to-charge ratio, even when present at low concentrations. nih.govnih.gov

This combined approach was instrumental in a study that characterized the metabolites of (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane. nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the definitive analysis of this compound. This powerful technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, enabling the identification and quantification of the compound and its metabolites even at trace levels in complex biological samples.

A pivotal study on the metabolic fate of (R)-7,3'-Dihydroxy-4'-methoxy-8-methylflavan (also referred to as DHMMF) showcases the prowess of modern LC-MS/MS platforms. nih.govresearchgate.net Researchers have utilized sophisticated systems such as Ion Trap Time-of-Flight (IT-TOF) mass spectrometry and Triple Quadrupole (Qtrap) mass spectrometry for in-depth metabolite profiling. nih.govresearchgate.net

In a representative study, the chromatographic separation was achieved using a column designed for high-resolution separation of complex mixtures. The mobile phase typically consists of a gradient of an aqueous solvent (often containing a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile or methanol. This gradient allows for the effective separation of the parent compound from its various metabolites and endogenous matrix components.

Mass spectrometric detection is a critical component of the analysis. For structural elucidation, high-resolution mass spectrometers like IT-TOF are employed to obtain accurate mass measurements, which aid in determining the elemental composition of the parent compound and its metabolites. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to generate fragmentation patterns. By analyzing these fragments, researchers can deduce the structural modifications that have occurred in the metabolites, such as demethylation, glucuronidation, and sulfation, which are common metabolic pathways for flavonoids. nih.govresearchgate.net

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the instrument of choice. This technique offers exceptional sensitivity and specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Parameter | Setting |

| Liquid Chromatography | |

| Column | High-Resolution C18 Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry (Triple Quadrupole) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for the parent compound |

| Product Ion (m/z) | Specific fragment ions characteristic of the compound |

| Collision Energy | Optimized for each transition |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrumentation and analytical goals.

The research has successfully identified numerous metabolites of this compound in biological samples like urine, plasma, and feces, underscoring the capability of LC-MS/MS to trace the metabolic journey of this compound within a biological system. nih.govresearchgate.net

Other Chromatographic Approaches (e.g., Paper Chromatography, TLC for related compounds)

While LC-MS/MS provides unparalleled detail, other chromatographic techniques like Paper Chromatography (PC) and Thin-Layer Chromatography (TLC) serve as valuable tools for the preliminary screening and separation of this compound and related compounds, particularly in the context of plant extracts.

Thin-Layer Chromatography (TLC)

TLC is a widely used, simple, and cost-effective method for the qualitative analysis of flavonoids. For flavans with hydroxyl and methoxyl substitutions, silica (B1680970) gel plates (often with a fluorescent indicator, F254) are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation.

Studies on plants known to contain structurally similar flavans, such as those from Muntingia calabura and Dracaena cochinchinensis, provide insights into suitable TLC conditions. distantreader.orgikm.org.mymdpi.com For the separation of flavonoids, various solvent systems can be employed. A common mobile phase for flavonoid analysis is a mixture of a non-polar solvent like n-hexane or chloroform (B151607) with a more polar solvent such as ethyl acetate (B1210297) or methanol. For instance, a mobile phase of butanol:acetic acid:water (4:1:5) has been used for flavonoid separation. distantreader.org

Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm and 366 nm). distantreader.orglibretexts.org Compounds that absorb UV light will appear as dark spots on the fluorescent background at 254 nm. Under 366 nm UV light, flavonoids often exhibit characteristic fluorescence, which can be yellow, green, or blue depending on their structure. ui.ac.id To enhance visualization, spray reagents can be used. Vanillin-sulfuric acid is a common reagent that reacts with many natural products to produce colored spots. researchgate.net Another option is spraying with a solution of natural products-polyethylene glycol (NP/PEG) reagent, which often enhances the fluorescence of flavonoids. researchgate.net

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While specific Rf values for this compound are not extensively documented in readily available literature, studies on related flavanones and flavones from Muntingia calabura have reported Rf values in the range of 0.3 to 0.8 depending on the specific compound and the solvent system used. distantreader.org

Table 2: General TLC Parameters for the Analysis of Related Flavanoids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase Examples | - Butanol: Acetic Acid: Water (4:1:5) - Chloroform: Ethyl Acetate (various ratios) - n-Hexane: Ethyl Acetate (various ratios) |

| Visualization | - UV light (254 nm and 366 nm) - Vanillin-sulfuric acid spray reagent - Natural Products-Polyethylene Glycol (NP/PEG) reagent |

| Reported Rf Values (for related compounds) | 0.3 - 0.8 |

This table provides general guidance based on the analysis of structurally similar flavonoids. Specific Rf values will vary with the exact conditions.

Paper Chromatography

Paper chromatography is a classical technique that has been historically used for the separation of flavonoids. The stationary phase is typically a high-quality filter paper (e.g., Whatman No. 1). Similar to TLC, the separation is based on the partitioning of the compounds between the stationary phase (water adsorbed on the cellulose (B213188) fibers of the paper) and the mobile phase.

For the separation of flavonoid aglycones, which are less polar than their glycosidic counterparts, lipophilic solvent systems are preferred. A mixture of butanol, acetic acid, and water in various proportions is a classic mobile phase for separating flavonoids. The separated spots can be visualized under UV light, and their fluorescence can be enhanced by spraying with reagents like aluminum chloride, which often produces a yellow fluorescence with flavonoids.

While modern techniques like LC-MS/MS have largely superseded paper chromatography for quantitative analysis, it can still be a useful and accessible method for the initial qualitative assessment of the presence of flavonoids in plant extracts.

Structure Activity Relationship Sar Studies

Comparative Analysis of Structural Modifications and Biological Effects within the Flavan (B184786) Class

Flavans are characterized by a saturated C ring, which distinguishes them from other flavonoids like flavones and flavonols that possess a C2=C3 double bond. This saturation results in a non-planar, three-dimensional structure. The absence of the C2=C3 double bond, which is often crucial for certain biological activities in other flavonoids, means that the bioactivity of flavans is highly dependent on other structural features. mdpi.com For instance, the planarity conferred by the C2=C3 double bond in conjunction with a 4-oxo group in flavones is a significant factor in their antioxidant activity; flavans lacking this feature must rely on other aspects of their structure. nih.gov

Studies comparing different flavonoid classes have demonstrated that structural variations lead to diverse biological outcomes. For example, in the context of enzyme inhibition, the planarity of the molecule can be essential for potent effects. nih.gov Flavan-3-ols, which are structurally similar to flavans but have a hydroxyl group at the C3 position, have been extensively studied. The presence and location of hydroxyl groups on the A and B rings are major determinants of their antioxidant and radical scavenging capabilities. nih.gov

The biological activities of flavans and their derivatives are diverse, ranging from antioxidant and anti-inflammatory to enzyme inhibition. The specific effects are intricately linked to the molecule's ability to interact with biological targets such as proteins and membranes.

Table 1: Comparative Inhibitory Activity of Flavonoid Subclasses on Xanthine (B1682287) Oxidase

| Flavonoid Subclass | Key Structural Features | Relative Inhibitory Activity |

|---|---|---|

| Flavones | C2=C3 double bond, 5-OH, 7-OH | High |

| Flavonols | C2=C3 double bond, 3-OH, 5-OH, 7-OH | High |

| Flavanones | Saturated C2-C3 bond | Low to moderate |

| Flavan-3-ols | Saturated C2-C3 bond, 3-OH | Moderate |

This table is generated based on findings that a planar structure and specific hydroxylation patterns are crucial for high inhibitory activity on xanthine oxidase. nih.gov

Influence of Hydroxylation and Methoxylation Patterns on Activity

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are paramount in defining the biological profile of 7,3'-Dihydroxy-4'-methoxy-8-methylflavan. These substitutions on the aromatic A and B rings significantly modulate activities such as antioxidant capacity and cytotoxicity.

Hydroxylation: The antioxidant activity of flavonoids is substantially influenced by the hydroxylation pattern. nih.gov The B ring's hydroxyl configuration is a primary determinant of radical scavenging activity, as it can donate a hydrogen atom to stabilize reactive oxygen species. nih.gov Specifically, a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) arrangement on the B ring is known to confer potent antioxidant properties. In this compound, the 3'-hydroxy group on the B-ring is a key contributor to its antioxidant potential.

The hydroxyl group at position 7 on the A ring also plays a role. Studies have shown that flavonoids with a 7-OH group exhibit significant cytotoxicity. nih.gov The presence of hydroxyl groups generally increases the binding affinity of flavonols to proteins like bovine serum albumin, with the affinity increasing with the number of hydroxyl groups on the B-ring. nih.gov

Methoxylation: Methoxylation, the replacement of a hydroxyl group with a methoxy group, has a complex effect on biological activity. While hydroxylation generally enhances antioxidant activity, methoxylation tends to decrease it. nih.gov However, methoxylation can increase the lipophilicity of the molecule, which may enhance its bioavailability and ability to cross cell membranes. This modification can also influence cytotoxicity. For example, flavonoids with a 5,7-dimethoxy substitution pattern have shown intermediate cytotoxicity. nih.gov In the case of this compound, the 4'-methoxy group on the B ring reduces the radical scavenging capacity compared to a dihydroxy substitution but may contribute to other biological interactions.

Table 2: Effect of Hydroxylation and Methoxylation on Antioxidant Activity (DPPH Radical Scavenging)

| Flavonoid Structure (Substitution Pattern) | Relative Antioxidant Activity |

|---|---|

| Quercetin (3,5,7,3',4'-OH) | High |

| Luteolin (5,7,3',4'-OH) | Moderate to High |

| Flavonoids with increased methoxylation | Decreased |

This table is based on research indicating that a 3-OH group enhances, while methoxylation decreases, antioxidant activity. nih.govresearchgate.net

Role of Methyl Group Position on Biological Response

The presence of a methyl group at the C8 position on the A ring is a distinguishing feature of this compound. C-methylation can significantly impact the biological properties of flavonoids.

The introduction of a methyl group can alter the molecule's steric and electronic properties. This can influence how the compound interacts with enzyme active sites or cellular receptors. A methyl group at C8 can enhance the lipophilicity of the flavan, potentially improving its absorption and cellular uptake.

Stereochemical Contributions to SAR

Since the C ring of a flavan is saturated, chiral centers exist at positions C2 and, if substituted, at C3 and C4. This gives rise to different stereoisomers, and their spatial arrangement can lead to significant differences in biological activity. The specific compound, (2S)-7,3'-dihydroxy-4'-methoxy-8-methylflavan, has a defined stereochemistry at the C2 position.

The stereochemistry of flavonoids is a critical factor in their biological potential, as biological systems are inherently chiral. nih.gov Different enantiomers of a flavonoid can exhibit varying or even opposing effects. For example, the synthesis of enantiomerically pure flavonoids is a significant area of research to isolate the most active or beneficial stereoisomer. nih.govnih.gov

In the broader class of flavanoids, such as flavan-3-ols, the stereochemistry at C2 and C3 is known to be crucial for their biological activities, including their interaction with proteins and their potential as enzyme inhibitors. scienceopen.com The development of stereoselective synthesis methods allows for the production of specific diastereoisomers, enabling detailed investigation of their structure-activity relationships. rsc.org The precise three-dimensional structure of this compound is therefore a key determinant of its interaction with specific biological targets, and its (2S) configuration will dictate its binding orientation and subsequent biological response.

Research Applications and Future Directions

Utilization as a Research Probe or Standard Compound

For any chemical entity to be useful in research, its own chemical and physical properties must be well-defined. 7,3'-Dihydroxy-4'-methoxy-8-methylflavan, having been identified and characterized in scientific literature, possesses the foundational attributes to serve as a standard compound. ebi.ac.ukchemspider.comnih.gov In analytical chemistry, well-characterized reference standards are indispensable for the accurate identification and quantification of substances in complex mixtures.

The use of flavonoids as standard compounds in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is a common practice. researchgate.net For instance, standards such as rutin (B1680289) are used to quantify the total flavonoid content in plant extracts. nih.gov Given its defined structure, this compound could be employed as a specific analytical standard for studies involving plants or natural products known to contain this or structurally related flavans. Its availability as a characterized molecule allows for the validation of analytical methods and ensures the reliability of experimental results when screening for its presence in various biological matrices.

Applications in In Vitro Model Systems for Biological Pathway Elucidation

In vitro model systems are crucial for dissecting complex biological pathways without the confounding variables of a whole organism. Flavonoids are frequently studied in these systems to understand their mechanism of action. For example, various flavanones and flavones have been synthesized and tested on cell lines like HeLa and WiDr to evaluate their cytotoxic activity and potential as anticancer agents. researchgate.net Similarly, related flavanes have been used in macrophage cell models, such as RAW 264.7 cells, to investigate their anti-inflammatory properties by measuring their impact on cytokine and chemokine expression following stimulation with lipopolysaccharide (LPS). mdpi.comresearchgate.net

A key study identified (R)-7,3'-dihydroxy-4'-methoxy-8-methylflavane (DHMMF) as a natural sweet taste modulator and characterized its metabolites in biological samples. nih.gov While this study focused on metabolism, it lays the groundwork for using DHMMF and its parent compound, this compound, in targeted in vitro assays. For instance, it could be applied to cell-based models expressing taste receptors to elucidate the specific molecular interactions responsible for taste modulation. Furthermore, the identified metabolites could be synthesized and studied in various in vitro systems (e.g., liver microsomes, specific enzyme assays) to detail their biological effects and contribution to the parent compound's activity. nih.gov The elucidation of biochemical pathways often relies on tracking the transformation of a molecule and its effects on cellular processes, a role for which this flavan (B184786) is well-suited. ableweb.org

Potential for Biosynthetic Engineering Studies